Enhanced Reactivity in Pd-Catalyzed Cross-Coupling Reactions (vs. Bromo- and Chloro- Analogs)
The 5-iodo substitution in pyridines is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro counterparts. The target compound is documented to achieve good to excellent yields in Suzuki-Miyaura and Sonogashira couplings [1]. This is in contrast to aryl bromides and chlorides, which often require more forcing conditions, specialized ligands, or extended reaction times to achieve comparable conversion . This data is consistent with class-wide reactivity trends for iodopyridines [2].
| Evidence Dimension | Cross-Coupling Reaction Yield |
|---|---|
| Target Compound Data | Good to excellent yields (Class-level: 5-Iodopyridines) |
| Comparator Or Baseline | 5-Bromopyridines & 5-Chloropyridines (require harsher conditions, lower general yields) |
| Quantified Difference | Qualitative difference; higher reaction yields under milder conditions for iodo-analogs. |
| Conditions | Suzuki-Miyaura: 5 mol% PdCl2(PPh3)2, KHCO3, 4:1 DMF/H2O, 110 °C; Sonogashira: 5 mol% PdCl2(PPh3)2, 5 mol% CuI, Et3N, DMF, 65 °C. |
Why This Matters
For the synthetic chemist, the iodo-substituent often translates to fewer failed reactions, higher throughput, and better overall synthetic economy when constructing complex libraries.
- [1] Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6, 4608-4621. View Source
- [2] Zora, M., & Kelgokmen, Y. (2015). Facile synthesis of aryl-substituted pyridines via Suzuki-Miyaura approach. Tetrahedron, 71(47), 8943-8952. View Source
